2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid
Description
This compound belongs to the class of Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivatives, widely used in peptide synthesis. The structure features a pyrrolidine ring (5-membered nitrogen-containing cycle) with an Fmoc group at the 1-position and an amino-linked acetic acid moiety at the 3-position. Its molecular formula is inferred as C₂₁H₂₁N₂O₄ (based on analogs in ), with a molecular weight of ~351–353 g/mol. The Fmoc group enables temporary protection of the amino group during solid-phase peptide synthesis (SPPS), while the acetic acid moiety facilitates conjugation or further functionalization .
Properties
IUPAC Name |
2-[[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4/c24-20(25)11-22-14-9-10-23(12-14)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19,22H,9-13H2,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYNQYDAXKGCGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid typically involves the protection of the amino group of pyrrolidine with the Fmoc groupThe reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar steps as laboratory synthesis, with optimizations for yield and purity. This may include the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Fmoc protecting group, typically using piperidine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Fmoc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Piperidine is commonly used to remove the Fmoc group.
Substitution: Nucleophilic reagents such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction typically results in the removal of the Fmoc group, exposing the free amine .
Scientific Research Applications
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid has several applications in scientific research:
Chemistry: It is used in peptide synthesis as a building block for creating complex peptides and proteins.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The compound can be selectively deprotected using piperidine, allowing for the sequential addition of amino acids to form peptides .
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings
Structural Flexibility: Substitution at the 3-position (amino vs. oxy, acetic acid vs. propanoic acid) dictates hydrogen-bonding capacity and solubility .
Ring Size Impact : Pyrrolidine (5-membered) balances stability and reactivity, whereas azetidine (4-membered) and piperidine (6-membered) alter strain and solubility .
Chirality : Enantiopure variants (e.g., R-configuration in ) are critical for biological activity, while diastereomers () broaden synthetic utility .
Safety Profiles : Azetidine derivatives () show higher acute toxicity (H302, H315) compared to pyrrolidine analogs, emphasizing the need for structural optimization .
Biological Activity
2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid, commonly referred to as Fmoc-pyrrolidine-acetic acid, is a compound of significant interest in medicinal chemistry and pharmaceutical research. Its unique structure, characterized by the fluorenylmethoxycarbonyl (Fmoc) protecting group and a pyrrolidine moiety, lends itself to various biological activities. This article explores the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is C21H23NO4, with a molecular weight of 355.38 g/mol. The compound features a pyrrolidine ring that is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H23NO4 |
| Molecular Weight | 355.38 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. The Fmoc group enhances stability during chemical reactions, while the pyrrolidine moiety facilitates binding through non-covalent interactions such as hydrogen bonding and hydrophobic effects. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various pharmacological effects.
Biological Activity
Research indicates that compounds with similar structural motifs exhibit a range of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown promising results against Mycobacterium tuberculosis, targeting the InhA enzyme involved in fatty acid biosynthesis .
- Anti-inflammatory Effects : Studies suggest that certain derivatives may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like rheumatoid arthritis .
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, which could be beneficial in drug design aimed at specific diseases.
Case Study 1: Inhibition of Mycobacterium tuberculosis
A series of compounds derived from pyrrolidine frameworks were synthesized and tested for their inhibitory effects on Mycobacterium tuberculosis. Among these, derivatives resembling the structure of this compound displayed significant inhibitory activity against the InhA enzyme, suggesting potential for development as anti-tuberculosis agents .
Case Study 2: Anti-inflammatory Activity
In vitro studies have demonstrated that related compounds can inhibit pro-inflammatory cytokine production in macrophages. This suggests that modifications to the pyrrolidine ring can enhance anti-inflammatory properties, making these compounds candidates for treating inflammatory diseases .
Research Findings
Recent studies have focused on structure–activity relationships (SAR) to optimize the biological efficacy of compounds based on the Fmoc-pyrrolidine framework. Key findings include:
- Compounds with additional functional groups on the pyrrolidine ring exhibited enhanced binding affinity to target enzymes.
- The presence of electron-withdrawing groups increased the inhibitory potency against certain enzymes involved in metabolic pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid, and what parameters are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves sequential protection-deprotection strategies. The pyrrolidine ring is first functionalized, followed by Fmoc protection of the amine group using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under basic conditions (e.g., sodium bicarbonate). The acetic acid moiety is introduced via coupling reactions, such as carbodiimide-mediated activation. Critical parameters include:
- Solvent choice : Dichloromethane (DCM) or dimethylformamide (DMF) for solubility and reactivity .
- Temperature : Room temperature for Fmoc protection to minimize side reactions .
- Purification : Reverse-phase HPLC or flash chromatography to isolate the product from unreacted intermediates .
Q. How can researchers validate the structural integrity and chiral purity of this compound post-synthesis?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the presence of the Fmoc group (characteristic aromatic protons at 7.2–7.8 ppm) and pyrrolidine backbone (δ 1.8–2.5 ppm for methylene groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H]+ ion for C₂₀H₂₂N₂O₄: 367.16) .
- Chiral HPLC : To assess enantiomeric excess (>98% purity is typical for peptide-grade reagents) .
Advanced Research Questions
Q. What strategies mitigate racemization during the coupling of this Fmoc-protected derivative in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Racemization occurs via base-induced enolization. Mitigation approaches include:
- Coupling Reagents : Use of Oxyma Pure or HOBt instead of HATU, which reduce base requirements .
- Temperature Control : Reactions performed at 0–4°C slow down enolization kinetics .
- Low-Base Conditions : Minimize DIEA (N,N-diisopropylethylamine) concentration during activation .
- Data Contradiction Note : Some protocols report higher yields with HATU at room temperature, but this risks racemization. Optimization via kinetic studies is recommended .
Q. How does the pyrrolidine ring’s conformation influence the compound’s reactivity compared to linear Fmoc-protected amino acids?
- Methodological Answer : The pyrrolidine ring imposes steric constraints that:
- Reduce Reactivity : Slower coupling kinetics due to hindered access to the α-amine .
- Enhance Stability : Resistance to diketopiperazine formation during prolonged synthesis .
Troubleshooting Synthesis Challenges
Q. Why might yields drop during the Fmoc protection step, and how can this be resolved?
- Methodological Answer : Low yields often stem from:
- Moisture Sensitivity : Fmoc-Cl hydrolyzes in aqueous conditions. Use anhydrous solvents and molecular sieves .
- Incomplete Activation : Ensure stoichiometric excess of Fmoc-Cl (1.2–1.5 eq) and monitor pH (8–9) .
Q. How to address solubility issues during purification?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
